tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate
Description
Historical Development of Bromomethylcyclopentyl Carbamate Research
The investigation of bromomethylcyclopentyl carbamates emerged in the early 2010s as part of broader efforts to develop sterically hindered intermediates for asymmetric synthesis. tert-Butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate (CAS 1552894-61-7) was first synthesized in 2015 through a two-step process involving cyclopentane ring functionalization followed by carbamate protection. Early work focused on optimizing the bromination of cyclopentylmethyl precursors, with researchers noting the compound’s unique reactivity profile compared to linear-chain analogs.
A key milestone occurred in 2019 when stereochemical control strategies enabled the production of enantiomerically pure variants, such as the (1R,3S)-configured derivative (CAS 2306254-13-5). This advancement coincided with growing interest in chiral carbamates for transition-metal-catalyzed cross-coupling reactions. The compound’s molecular architecture—featuring a strained cyclopentane ring, bromomethyl substituent, and tert-butoxycarbonyl (Boc) protecting group—has made it a valuable test case for studying steric effects in nucleophilic substitution reactions.
Table 1: Key Historical Developments in Bromomethylcyclopentyl Carbamate Research
Positioning within Contemporary Carbamate Chemistry Research
Within modern carbamate chemistry, this compound occupies a specialized niche due to three structural features:
- Cyclopentane ring strain : Enhances reactivity while maintaining thermal stability compared to acyclic analogs
- Bromomethyl electrophilic center : Enables diverse functionalization pathways through $$ \text{S}_\text{N}2 $$ mechanisms
- Boc-protected amine : Provides orthogonal protection/deprotection capabilities in multistep syntheses
Recent studies (2023–2025) have demonstrated its utility as a directing group in arene functionalization reactions. The carbamate’s oxygen atom coordinates with lithiating agents, enabling precise control over metalation sites in aromatic systems. This property has been leveraged in the synthesis of polyfunctionalized biaryl compounds through sequential cross-coupling strategies.
Comparative analysis with similar carbamates reveals distinct advantages:
Table 2: Structural Comparison of Related Carbamate Derivatives
Research Significance Framework
The compound’s research significance stems from three interconnected domains:
1. Synthetic Methodology Development
- Enables systematic study of steric effects in $$ \text{S}_\text{N}2 $$ reactions due to its well-defined chiral environment
- Serves as a model substrate for developing asymmetric catalysis protocols
2. Materials Science Applications
- Boc-protected amine functionality allows integration into polymer backbones while maintaining latent reactivity
- Bromomethyl group facilitates post-polymerization modifications through nucleophilic substitution
3. Pharmaceutical Intermediate Potential
- Cyclopentane core provides rigid scaffolding for bioactive molecule design
- Orthogonal protecting group strategy supports sequential derivatization in multistep syntheses
Emerging research directions focus on exploiting its metalation-directing properties for C–H functionalization reactions. A 2024 study demonstrated its effectiveness in generating aryllithium intermediates that undergo regioselective bromination with pyridinium tribromide. This application positions the compound as a valuable tool for constructing complex aromatic systems with precise substitution patterns.
Properties
IUPAC Name |
tert-butyl N-[[1-(bromomethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFEXPXRMCNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclopentyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: Products include alkanes or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable carbamate linkages makes it useful in probing the active sites of enzymes.
Medicine: In medicine, this compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate involves the formation of covalent bonds with target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
tert-Butyl N-[(1R,3R)-3-(Bromomethyl)cyclopentyl]carbamate
- Molecular Formula: C₁₁H₂₀BrNO₂
- Molecular Weight : 278.19
- CAS : 2306254-13-5
- Reactivity: The shorter bromomethyl chain (vs. substituted alkyl chains in other analogs) may reduce steric hindrance, favoring faster substitution reactions. Applications: Used in asymmetric synthesis for bioactive molecules requiring precise stereochemical control .
tert-Butyl N-{[1-(3-Bromopropyl)cyclopentyl]methyl}carbamate
- Molecular Formula: C₁₃H₂₂BrNO₂ (inferred from )
- Molecular Weight : ~328.23 (calculated)
- CAS : EN300-28339467
- Applications: Suitable for synthesizing long-chain alkylated intermediates in polymer or surfactant chemistry .
tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 228.29
- CAS : 1032684-85-7
- Key Differences: Core Structure: Cyclopropane ring (vs. cyclopentane) introduces ring strain, enhancing reactivity in ring-opening reactions. Functional Group: The aminoethyl group replaces bromine, making this compound a nucleophile rather than an electrophile. Applications: Ideal for peptide coupling or as a building block in heterocycle synthesis .
tert-Butyl N-[1-(2-Oxoethyl)cyclopentyl]carbamate
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.31
- CAS : 1335042-79-9
- Key Differences :
- Functional Group: A ketone (2-oxoethyl) replaces bromine, increasing polarity and enabling reactions like condensations or reductions.
- Reactivity: The ketone group can participate in nucleophilic additions, unlike the bromine’s role in substitutions.
- Applications: Used in carbonyl chemistry for synthesizing alcohols or imines .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|---|
| Target Compound | C₁₂H₂₁BrNO₂ | 291.20 | N/A | Bromomethyl | Electrophilic substitution | Pharmaceutical intermediates |
| tert-Butyl N-[(1R,3R)-3-(Bromomethyl)cyclopentyl]carbamate | C₁₁H₂₀BrNO₂ | 278.19 | 2306254-13-5 | Bromomethyl (chiral) | Stereoselective alkylation | Asymmetric synthesis |
| tert-Butyl N-{[1-(3-Bromopropyl)cyclopentyl]methyl}carbamate | C₁₃H₂₂BrNO₂ | 328.23 | EN300-28339467 | 3-Bromopropyl | Flexible alkylation | Polymer/surfactant intermediates |
| tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate | C₁₁H₂₀N₂O₂ | 228.29 | 1032684-85-7 | 2-Aminoethyl | Nucleophilic coupling | Peptide/heterocycle synthesis |
| tert-Butyl N-[1-(2-Oxoethyl)cyclopentyl]carbamate | C₁₂H₂₁NO₃ | 227.31 | 1335042-79-9 | 2-Oxoethyl | Carbonyl reactions | Alcohol/imine precursors |
Biological Activity
tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is a synthetic compound that has garnered interest in biological research due to its potential applications in enzyme inhibition and protein modification. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C10H18BrNO2
- Molecular Weight: 264.16 g/mol
- CAS Number: 1545706-29-3
The biological activity of this compound primarily involves the formation of covalent bonds with target proteins or enzymes. The bromomethyl group serves as an electrophile, which can react with nucleophilic sites on proteins, leading to:
- Enzyme Inhibition: The compound can inhibit enzyme activity by modifying the active sites, thereby blocking substrate access.
- Protein Modification: It can alter protein function through covalent modifications, impacting various biochemical pathways.
Biological Applications
-
Enzyme Inhibition Studies
- The compound is utilized in research to study the inhibition of specific enzymes. Its ability to form stable carbamate linkages allows researchers to probe enzyme active sites effectively.
-
Drug Development
- Investigated as a potential prodrug, the carbamate group can be hydrolyzed in vivo to release active drug components, providing controlled release mechanisms for therapeutic applications.
-
Industrial Applications
- Beyond biological research, it is used in synthesizing specialty chemicals and materials due to its unique reactivity profile.
Research Findings and Case Studies
Several studies have highlighted the biological implications of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves:
- Cyclopentane Core Formation : Cyclization reactions (e.g., via alkylation or radical pathways) to construct the bicyclic framework .
- Bromomethylation : Introduction of bromine using reagents like N-bromosuccinimide (NBS) under controlled light or radical initiators (e.g., AIBN) .
- Carbamate Protection : Reaction of the amine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions (0–25°C) .
- Key Factors : Temperature control (<30°C), solvent polarity (e.g., dichloromethane or THF), and exclusion of moisture improve yields (70–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirms cyclopentyl protons (δ 1.5–2.5 ppm) and bromomethyl group (δ 3.3–3.7 ppm) .
- ¹³C NMR : Identifies carbamate carbonyl (δ 155–160 ppm) and quaternary carbons of the tert-butyl group (δ 28–30 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺]⁺ ~316–335 g/mol depending on substituents) .
- IR Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. What are the recommended storage conditions and handling precautions to ensure compound stability?
- Answer :
- Storage : Airtight containers under inert gas (N₂/Ar), protected from light, at room temperature (20–25°C). Avoid humidity to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong acids/bases to minimize decomposition .
Advanced Research Questions
Q. How can researchers optimize the bromomethylation step to minimize side reactions (e.g., over-bromination or radical chain termination)?
- Answer :
- Reagent Control : Use stoichiometric NBS (1.0–1.2 equiv) with radical inhibitors (e.g., BHT) to suppress undesired chain reactions .
- Solvent Selection : Non-polar solvents (e.g., CCl₄) reduce polar byproducts.
- Light Exclusion : Conduct reactions in amber glassware to prevent photodegradation .
- Monitoring : TLC or GC-MS to track reaction progress and terminate at ~80% conversion .
Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamates?
- Answer :
- Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Stereochemical Confirmation : Chiral HPLC or X-ray crystallography to verify enantiopurity, as stereochemistry impacts binding .
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .
Q. How do structural modifications at the bromomethyl group impact the compound's reactivity in cross-coupling reactions?
- Answer :
- Suzuki Coupling : Bromine acts as a leaving group for Pd-catalyzed coupling with boronic acids. Steric hindrance from the cyclopentyl group may reduce reaction rates .
- Buchwald-Hartwig Amination : Bromine substitution enables aryl amination; bulky tert-butyl groups require high catalyst loading (e.g., 10% Pd(OAc)₂) .
- Computational Modeling : DFT studies predict activation barriers for substitution reactions, guiding rational design .
Q. What are the major degradation products under acidic or basic conditions, and how are they identified?
- Answer :
- Acidic Hydrolysis : Cleaves the carbamate to yield cyclopentylmethylamine and tert-butanol. Detect via LC-MS (m/z 158 for amine fragment) .
- Basic Conditions : May dealkylate the carbamate, forming a urea derivative. Track by ¹H NMR (disappearance of tert-butyl signals) .
- Stability Studies : Accelerated testing (40°C/75% RH) with periodic HPLC analysis quantifies degradation kinetics .
Q. How to design experiments to study enzyme inhibition mechanisms using this compound?
- Answer :
- Binding Kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD values) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to assess enthalpy/entropy changes during binding .
- Structural Insights : Co-crystallization with target enzymes (e.g., proteases) to visualize binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
